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Part 1: Executive Summary

CAS 347867-75-8, systematically known as 5-(4-fluorophenoxy)valeric acid (or 5-(4-
fluorophenoxy)pentanoic acid), is a specialized fluorinated building block utilized in the
synthesis of small molecule therapeutics and agrochemicals.[1]

In modern drug discovery, this scaffold serves two critical functions:

» Metabolic Stabilization: The para-fluorine substituent on the phenoxy ring acts as a metabolic
blocker, preventing Cytochrome P450-mediated hydroxylation at the typically labile para-
position.

 Linkerology: The valeric (pentanoic) acid tail provides a flexible 5-carbon spacer, ideal for
connecting pharmacophores in fragment-based drug design (FBDD) or constructing
Proteolysis Targeting Chimeras (PROTACS).

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1322480#bc-rfq
https://www.benchchem.com/product/b1322480/docs?utm_src=pdf-body#technical-guide-5-4-fluorophenoxy-valeric-acid-cas-347867-75-8
https://pubchem.ncbi.nlm.nih.gov/compound/22556441
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322480?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This guide details the physicochemical properties, strategic applications in medicinal chemistry,
and validated experimental protocols for utilizing this scaffold.

Part 2: Chemical & Physical Profile[2]
Identity & Constants|3]

Property Data
CAS Number 347867-75-8
Chemical Name 5-(4-Fluorophenoxy)valeric acid

5-(4-Fluorophenoxy)pentanoic acid; 4-(4-

Synonyms Fluorophenoxy)butylcarboxylic acid
Molecular Formula C11H13FOs

Molecular Weight 212.22 g/mol

MDL Number MFCD02093469

SMILES OC(=0)CCCcC1=CC=C(F)C=C1

InChl Key SNUHBWJIBUYDESY-UHFFFAOYSA-N

Physicochemical Properties[3]
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Parameter Value Context for Drug Design
White to off-white crystalline Solid-state handling is
Appearance
powder standard.

Distinct MP allows for easy
Melting Point 79-82 °C purity verification via
DSC/Capillary.

Moderate lipophilicity; good
Predicted LogP ~2.6 membrane permeability

potential.

Typical carboxylic acid; exists
pKa (Acid) ~4.76 as carboxylate at physiological
pH (7.4).

. Poor water solubility in non-
Solubility DMSO, Methanol, Chloroform o
ionized form.

Part 3: Strategic Applications in Drug Design
The "Fluorine Effect" & Metabolic Stability

The incorporation of fluorine in CAS 347867-75-8 is a deliberate medicinal chemistry strategy.
The C—F bond is one of the strongest in organic chemistry (~116 kcal/mol), making it resistant
to enzymatic cleavage.

e Mechanism: In non-fluorinated phenoxy analogs, the para-position is a "soft spot" for rapid
oxidation by CYP450 isoforms (forming a phenol).

o Solution: Substituting Hydrogen with Fluorine at the 4-position blocks this metabolic soft spot
without significantly altering the steric bulk (Van der Waals radius: H = 1.20 A vs. F = 1.47 A),
effectively extending the half-life (

) of the parent molecule.

Linker Utility in PROTACs and Conjugates
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The 5-carbon aliphatic chain serves as a "spacer" that is chemically inert but structurally
significant.

» Bivalent Ligands: In PROTAC design, the carboxylic acid terminus can be coupled to an E3
ligase ligand (e.g., Thalidomide or VHL ligand), while the phenoxy group serves as the
attachment point or pharmacophore for the Target of Interest (POI).

 Chain Length: The 5-carbon length (~6—7 A) is often optimal for avoiding steric clash
between two connected protein domains.

Part 4: Visualization of Mechanism & Synthesis
Diagram: Metabolic Blocking Strategy

The following diagram illustrates how the para-fluoro group prevents metabolic degradation
compared to a non-fluorinated analog.
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Caption: Comparative metabolic fate. The para-fluorine atom (green node) sterically and
electronically inhibits CYP450-mediated oxidation, unlike the hydrogen analog.

Diagram: Synthesis Workflow

Standard preparation via Williamson Ether Synthesis.
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Caption: Synthetic route via Williamson ether synthesis followed by ester hydrolysis.

Part 5: Experimental Methodologies
Protocol: Synthesis of 5-(4-Fluorophenoxy)valeric Acid

Note: This protocol is derived from standard Williamson ether synthesis procedures adapted for
fluorophenols.

Reagents:
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4-Fluorophenol (1.0 eq)

Ethyl 5-bromovalerate (1.1 eq)

Potassium Carbonate (

, anhydrous, 2.0 eq)

Dimethylformamide (DMF, anhydrous)

Lithium Hydroxide (LiOH, 3.0 eq)
Step-by-Step Procedure:
o Alkylation (Formation of Ester Intermediate):

o In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluorophenol (10
mmol) in anhydrous DMF (20 mL).

o Add

(20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.

o Add Ethyl 5-bromovalerate (11 mmol) dropwise.

o Heat the reaction mixture to 80°C and stir for 4—6 hours. Monitor by TLC (Hexane:EtOAc
4:1) until the phenol is consumed.

o Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash
combined organics with brine, dry over

, and concentrate to yield the crude ester.
e Hydrolysis (Formation of Free Acid):
o Dissolve the crude ester in a mixture of THF:Water (3:1, 20 mL).

o Add LiOH (30 mmol) and stir at room temperature for 12 hours (overnight).
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o Workup: Evaporate THF under reduced pressure. Acidify the remaining aqueous phase
with 1M HCI to pH ~2. A white precipitate should form.

o Filter the solid or extract with Dichloromethane (DCM). Recrystallize from Hexane/EtOAc if
necessary.

« Validation:
o Yield: Expected >85%.
o 1H NMR (DMSO-d6): Look for triplet at
~3.9 ppm (O-CH2) and multiplet at

~7.0-7.2 ppm (Aromatic H).

Solubility & Handling

o Storage: Store at room temperature (RT) in a tightly sealed container. Keep dry.

o Solubility for Assays: Prepare a 10 mM stock solution in DMSO. The solution is stable at
-20°C for >6 months. Avoid repeated freeze-thaw cycles.

Part 6: Safety & Regulatory (MSDS Highlights)

Hazard Classification (GHS):

» Skin Irritation: Category 2 (H315)[2]

o Eye Irritation: Category 2A (H319)[3]

Handling Precautions:

o PPE: Wear nitrile gloves, safety goggles, and a lab coat.

 Inhalation: Avoid dust formation. Use in a fume hood during weighing and synthesis.
o First Aid:

o Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[3]
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o Skin Contact: Wash with plenty of soap and water.[3]

Part 7: References

« National Center for Biotechnology Information (2025).PubChem Compound Summary for
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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